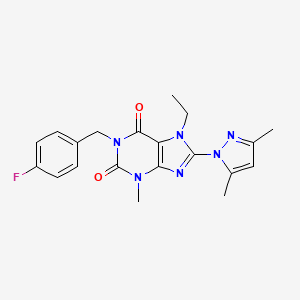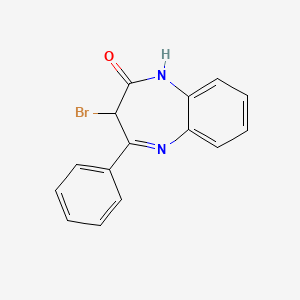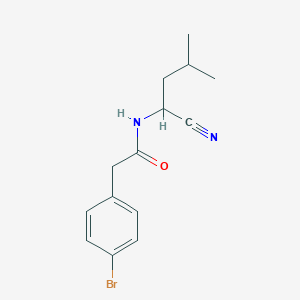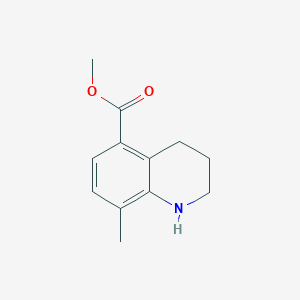
Fmoc-TETA(Boc2)-Suc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
The compound 9-fluorenylmethoxycarbonyl-tetraethylenetriamine-bis(tert-butoxycarbonyl)-succinic acid (Fmoc-TETA(Boc2)-Suc) is a complex molecule used primarily in peptide synthesis and as a protecting group in organic chemistry. The 9-fluorenylmethoxycarbonyl (Fmoc) group is widely used for protecting amino groups during peptide synthesis, while the bis(tert-butoxycarbonyl) (Boc2) groups protect other functional groups. The succinic acid (Suc) moiety serves as a linker or spacer in various chemical reactions.
科学的研究の応用
9-fluorenylmethoxycarbonyl-tetraethylenetriamine-bis(tert-butoxycarbonyl)-succinic acid is widely used in scientific research:
Chemistry: As a protecting group in peptide synthesis, it allows for the selective protection and deprotection of functional groups.
Biology: Used in the synthesis of peptides and proteins for biological studies.
Medicine: Involved in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
作用機序
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluorenylmethoxycarbonyl-tetraethylenetriamine-bis(tert-butoxycarbonyl)-succinic acid involves multiple steps:
Protection of Tetraethylenetriamine: The tetraethylenetriamine is first protected using bis(tert-butoxycarbonyl) groups. This is typically achieved by reacting tetraethylenetriamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of the 9-Fluorenylmethoxycarbonyl Group: The protected tetraethylenetriamine is then reacted with 9-fluorenylmethoxycarbonyl chloride in the presence of a base to introduce the Fmoc group.
Coupling with Succinic Acid: Finally, the Fmoc-protected tetraethylenetriamine is coupled with succinic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of 9-fluorenylmethoxycarbonyl-tetraethylenetriamine-bis(tert-butoxycarbonyl)-succinic acid follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated synthesis equipment and rigorous purification processes such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions. The Fmoc group is typically removed using a base such as piperidine, while the Boc groups are removed using acids like trifluoroacetic acid.
Coupling Reactions: The compound can undergo coupling reactions with various amino acids or peptides, facilitated by coupling reagents like DCC or DIC.
Substitution Reactions: The succinic acid moiety can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal.
Coupling: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide.
Substitution: Alcohols or amines in the presence of a catalyst.
Major Products Formed
Deprotected Amines: Removal of Fmoc and Boc groups yields free amines.
Peptides: Coupling with amino acids or peptides forms longer peptide chains.
Esters and Amides: Substitution reactions with alcohols or amines yield esters or amides.
類似化合物との比較
Similar Compounds
9-Fluorenylmethoxycarbonyl-protected amino acids: Used similarly in peptide synthesis.
Bis(tert-butoxycarbonyl)-protected amines: Used for protecting amine groups in various reactions.
Succinic acid derivatives: Used as linkers or spacers in chemical synthesis.
Uniqueness
9-fluorenylmethoxycarbonyl-tetraethylenetriamine-bis(tert-butoxycarbonyl)-succinic acid is unique due to its combination of protecting groups and linker moiety, allowing for versatile applications in peptide synthesis and organic chemistry. Its ability to protect multiple functional groups simultaneously makes it a valuable tool in complex synthetic routes.
特性
IUPAC Name |
4-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H48N4O9/c1-34(2,3)47-32(44)38(19-17-36-29(40)15-16-30(41)42)21-22-39(33(45)48-35(4,5)6)20-18-37-31(43)46-23-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-14,28H,15-23H2,1-6H3,(H,36,40)(H,37,43)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDSLJCIJWTJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCNC(=O)CCC(=O)O)CCN(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H48N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl (3S,4S)-4-cyclopropyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-3-carboxylate](/img/structure/B2875993.png)



![4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2875997.png)
![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2875999.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2876001.png)
![4-[(Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2876003.png)


![1-(ethanesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2876007.png)

![N-[2-methoxy-2-(thiophen-3-yl)ethyl]-9-methyl-9H-purin-6-amine](/img/structure/B2876010.png)
